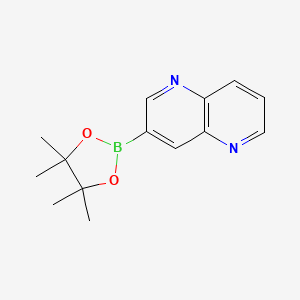
(5-Fluorothiophen-2-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the reaction of tert-butyl ((4-fluorothiophen-2-yl)methoxy)methyl)diphenylsilane and tert-butyl ((5-fluorothiophen-2-yl)methoxy)methyl)diphenylsilane in the presence of tetrabutyl ammonium fluoride (TBAF) in tetrahydrofuran (THF). The resulting mixture yields a mixture of (4-fluorothiophen-2-yl)methanol and (5-fluorothiophen-2-yl)methanol .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Photoswitching of Alcohol-sensitive Photochromic Diarylethene : Kobatake et al. (2011) studied a photochromic diarylethene which underwent a substitution reaction with primary alcohols. The product exhibited altered photochromism with different absorption maxima and photocycloreversion quantum yields, demonstrating its potential in the development of photoswitchable molecules (Kobatake et al., 2011).
Chemosensor for Metal Ions : Guo et al. (2018) synthesized a novel photochromic diarylethene derivative that selectively sensed multiple metal ions in methanol. This compound responded to Cu²⁺ and Zn²⁺ with distinct fluorescence signals, highlighting its use as a chemosensor (Guo et al., 2018).
Methanol Conversion to Hydrocarbons : Svelle et al. (2006) investigated the conversion of methanol to hydrocarbons over zeolite H-ZSM-5. This research provides insights into the reaction mechanism and the formation of ethene and higher alkenes, which is crucial for understanding and optimizing the methanol-to-alkenes catalysis process (Svelle et al., 2006).
Olefin Epoxidation Catalysis by Fluorinated Alcohols : de Visser et al. (2003) demonstrated that fluorinated alcohols can catalyze direct olefin epoxidation by H2O2 under mild conditions. This shows the potential application of fluorinated alcohols in facilitating organic reactions (de Visser et al., 2003).
Reactivity of 2-Fluoro-5-nitrothiophene : Guanti et al. (1975) studied the reactivity of 2-fluoro-5-nitrothiophene, demonstrating its faster reaction rate compared to other 2-halogeno-5-nitrothiophenes. This indicates its potential in synthesis and organic reactions (Guanti et al., 1975).
Catalytic Borane Reductions : Martens et al. (1992) explored the use of chiral β-amino alcohols for the borane reduction of prochiral ketones. This process is significant for the synthesis of chiral secondary alcohols, demonstrating the utility of specific alcohol derivatives in enantioselective catalysis (Martens et al., 1992).
Synthesis of Calix[4]arenes Containing Fluorophores : Morakot et al. (2005) synthesized fluoroionophores derived from calix[4]arene, demonstrating their application in cation recognition and fluorescence quenching by Na⁺. This research contributes to the development of fluorescent sensors and ion recognition technology (Morakot et al., 2005).
Aza-Piancatelli Rearrangement for Synthesis : Reddy et al. (2012) conducted research on the aza-Piancatelli rearrangement using furan-2-yl(phenyl)methanol derivatives. This work is significant in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic compounds (Reddy et al., 2012).
Investigations on Heterogeneously Catalysed Condensations : Deutsch et al. (2007) investigated the condensation of glycerol with various aldehydes and ketones to form cyclic acetals. This research contributes to understanding the role of solid acids in catalyzing glycerol conversions, which is relevant in renewable materials chemistry (Deutsch et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-fluorothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQLQOQLYYSYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678948 | |
| Record name | (5-Fluorothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluorothiophen-2-yl)methanol | |
CAS RN |
824983-56-4 | |
| Record name | (5-Fluorothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline](/img/structure/B1392765.png)









![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)
![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)

